N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide
CAS No.: 790232-25-6
Cat. No.: VC11650547
Molecular Formula: C13H16ClN3O5S
Molecular Weight: 361.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 790232-25-6 |
|---|---|
| Molecular Formula | C13H16ClN3O5S |
| Molecular Weight | 361.80 g/mol |
| IUPAC Name | N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide |
| Standard InChI | InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19) |
| Standard InChI Key | RQKXMBRFUVYSQZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide, delineates its three primary components:
-
Benzohydrazide core: A benzene ring substituted with a hydrazide group (-CONHNH₂).
-
2-Chloroacetyl group: A chloro-substituted acetyl moiety (-COCH₂Cl) attached to the hydrazide nitrogen.
-
Morpholine-4-sulfonyl group: A sulfonated morpholine ring (C₄H₈NO₂S) at the benzene ring’s third position.
This trifunctional structure enables diverse reactivity, making the compound a candidate for further derivatization.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step protocol:
-
Benzohydrazide Preparation:
-
3-Aminobenzoic acid is converted to 3-aminobenzohydrazide via hydrazine hydrate treatment.
-
-
Sulfonation:
-
The amine group is sulfonated using morpholine-4-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) to yield 3-(morpholine-4-sulfonyl)benzohydrazide.
-
-
Chloroacetylation:
Reaction Conditions:
-
Temperature: Room temperature for sulfonation; 0–5°C for acylation.
-
Solvent: DMF or dichloromethane.
-
Purification: Recrystallization from ethanol or column chromatography .
Research Gaps and Future Directions
Unanswered Questions
-
ADMET Profile: Absorption, distribution, metabolism, excretion, and toxicity data are unavailable.
-
Target Identification: No known targets (e.g., receptors, enzymes) have been validated.
-
In Vivo Efficacy: Preclinical studies in animal models are needed.
Proposed Studies
-
Structure-Activity Relationship (SAR): Modify the chloroacetyl or morpholine group to enhance potency.
-
High-Throughput Screening: Test against libraries of kinases, GPCRs, and ion channels.
-
Crystallography: Resolve the compound’s binding mode with hypothetical targets.
Industrial and Regulatory Considerations
Scalability
Current synthesis routes are lab-scale. Industrial production would require:
-
Process Optimization: Continuous-flow reactors for sulfonation and acylation steps.
-
Cost Reduction: Substitute DMF with greener solvents (e.g., cyclopentyl methyl ether).
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume